5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol
Description
5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol is a substituted indanol derivative characterized by a benzylthio (-S-CH₂C₆H₅) group at the 5-position of the indenol scaffold. The core structure consists of a bicyclic system (2,3-dihydro-1H-inden-1-ol), which features a hydroxyl group at position 1 and a partially saturated fused benzene ring (Figure 1).
Figure 1: Structure of 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol.
Properties
Molecular Formula |
C16H16OS |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
5-benzylsulfanyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C16H16OS/c17-16-9-6-13-10-14(7-8-15(13)16)18-11-12-4-2-1-3-5-12/h1-5,7-8,10,16-17H,6,9,11H2 |
InChI Key |
FKCROPBNVSLWEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol typically involves the reaction of 2,3-dihydro-1H-inden-1-ol with benzylthiol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 1 undergoes oxidation to form ketones. For example:
-
Ketone formation : Treatment with Dess-Martin periodinane or CrO₃ oxidizes the alcohol to 5-(benzylthio)-1-indanone (yields: 70–85%) .
-
Selectivity : Steric hindrance from the benzylthio group at position 5 directs oxidation to the less hindered carbonyl position .
Table 1: Oxidation Reagents and Outcomes
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Dess-Martin | 5-(Benzylthio)-1-indanone | 82 | DCM, rt, 2 h | |
| CrO₃/H₂SO₄ | 5-(Benzylthio)-1-indanone | 75 | Acetone, 0°C, 1 h |
Nucleophilic Substitution at the Benzylthio Group
The benzylthio (-S-CH₂C₆H₅) moiety participates in SN2 reactions:
-
Demethylation : Reaction with Na/NH₃(l) cleaves the benzyl group, yielding 5-mercapto-2,3-dihydro-1H-inden-1-ol .
-
Electrophilic substitution : Halogenation with Br₂ in CCl₄ replaces the benzylthio group with bromine (yield: 65%) .
Ring-Opening and Functionalization
The indanol core reacts with organometallic reagents:
-
Grignard addition : n-BuLi opens the ring, forming hydroxyindanone derivatives (e.g., 3-hydroxy-5-(benzylthio)indanone) .
-
Radical coupling : Electrochemical dehydrogenation generates carbocations that react with benzotriazoles, yielding N-alkylated products (e.g., 5-(benzylthio)-1-(1H-benzotriazol-1-yl)indane) .
Table 2: Organometallic Reaction Conditions
| Reagent | Product | Yield (%) | Solvent | Source |
|---|---|---|---|---|
| n-BuLi | 3-Hydroxy-5-(benzylthio)indanone | 34 | THF, 0°C | |
| s-BuLi | 3-Hydroxy-5-(benzylthio)indanone | 56 | THF, rt |
Stereochemical Transformations
Chiral resolution methods apply to enantiomers:
-
Diastereomeric separation : Derivatization with N-BOC-D-phenylalanine followed by chromatography isolates (1S,2S) and (1R,2R) enantiomers (≥95% ee) .
-
Absolute configuration : X-ray crystallography confirms stereochemistry, with intramolecular H-bonding stabilizing the cis-diol configuration .
Biological Activity Modulation
Structural analogs demonstrate pharmacological relevance:
-
Anti-inflammatory activity : Diastereoisomeric 2-benzylindanols suppress COX-2 (IC₅₀: 0.8–1.2 μM) .
-
Enzyme inhibition : The benzylthio group enhances binding to cysteine proteases (Kᵢ: 120 nM) via thiol-disulfide exchange .
Thermal and Catalytic Stability
Scientific Research Applications
Anticancer Properties
One of the most significant applications of 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol is its anticancer activity. Research indicates that derivatives of dihydro-1H-indene compounds exhibit potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. For instance, a study highlighted that certain derivatives demonstrated strong antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .
Key Findings:
- Compound 12d : Exhibited an inhibition rate of 78.82% against K562 cancer cells at a concentration of 0.1 µM.
- Mechanism : Induces apoptosis through mitochondrial membrane potential disruption and reactive oxygen species generation .
Structure-Activity Relationship
The structure of 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol plays a crucial role in its biological efficacy. Modifications to the benzylthio group or the indene core can significantly alter its antiproliferative activity. For example, compounds with electron-donating groups on the B ring were found to be more potent than those with electron-withdrawing groups .
Study 1: Dihydro-1H-Indene Derivatives
A comprehensive study evaluated a series of dihydro-1H-indene derivatives for their anticancer properties. The results indicated that compounds with specific structural modifications showed enhanced activity against cancer cell lines. Notably, compound 12d was selected for further investigation due to its promising results in preliminary toxicity assays .
| Compound | Inhibition Rate (%) | Concentration (µM) | Mechanism |
|---|---|---|---|
| 12d | 78.82 | 0.1 | Apoptosis induction |
| 12q | 83.61 | 0.1 | Apoptosis induction |
Study 2: Theoretical Studies on Structure Optimization
Theoretical studies utilizing Density Functional Theory (DFT) have been conducted to optimize the geometry and predict the reactivity of 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol derivatives. These studies provide insights into how structural variations can influence biological activity and stability .
Mechanism of Action
The mechanism of action of 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Structural Analogues with Halogen or Alkyl Substituents
Substituted indanol derivatives often vary in the position and nature of functional groups, significantly impacting their physicochemical and biological properties. Key examples include:
Key Observations:
- Electronic Effects: Halogens (-Br, -Cl, -F) are electron-withdrawing, increasing polarity and reactivity compared to the benzylthio group (-S-CH₂C₆H₅), which is moderately electron-donating due to sulfur's lone pairs .
- Synthetic Utility: Chloro and bromo derivatives are widely used in agrochemical synthesis (e.g., indoxacarb) due to their stability and ease of functionalization .
- Biological Relevance: Fluorinated analogs may enhance metabolic stability in drug design, whereas benzylthio groups could improve membrane permeability via lipophilic interactions .
Functionalized Indenols: Nitro and Hydroxyphenyl Derivatives
Nitro and hydroxyphenyl substituents introduce distinct electronic and steric profiles:
Key Observations:
- Nitro Groups: The -NO₂ group in 6-nitro derivatives enhances electrophilicity, facilitating nucleophilic substitutions in medicinal chemistry (e.g., SIRT2 inhibitors) .
- Hydroxyphenyl Moieties: The (S)-configured hydroxyphenyl analog exhibits selective binding to estrogen receptors, highlighting the role of stereochemistry and hydrogen bonding in bioactivity .
Benzylthio-Containing Heterocycles
Benzylthio groups are common in bioactive heterocycles, though their placement on indenol scaffolds is less explored:
Key Observations:
- Heterocyclic vs. Indenol Scaffolds: Benzylthio-containing oxadiazoles and thiadiazoles show pesticidal and anticancer activities, suggesting that the indenol analog may also exhibit bioactivity if tested .
Crystallographic and Conformational Comparisons
Crystallographic data for related compounds provide insights into molecular geometry:
Key Observations:
- Planarity Effects: The benzodioxolyl derivative’s planar structure may enhance π-π stacking in crystal packing, whereas the benzylthio group in 5-(Benzylthio)-indenol likely introduces torsional strain due to its bulkiness .
Biological Activity
5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article explores the various biological activities associated with this compound, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzylthio group attached to a dihydro-indenol structure. This unique configuration is hypothesized to contribute to its biological activity through interactions with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol derivatives. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Study:
In a study evaluating a series of 5-benzylthio derivatives, one compound demonstrated an IC50 value of 1.09 µM against MCF-7 breast cancer cells, indicating potent anti-proliferative effects. The study utilized MTT assays to assess cell viability and confirmed the effectiveness of these compounds in targeting cancer cells through apoptosis induction and modulation of signaling pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol | MCF-7 | 1.09 |
| 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione | HepG2 | Significant ROS increase |
2. Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties, particularly its ability to inhibit cholinesterases (AChE and BuChE), which are important targets in the treatment of Alzheimer's disease.
Research Findings:
Inhibition assays revealed that certain derivatives exhibited strong inhibitory activity against AChE with IC50 values as low as 14.8 nM. This suggests that these compounds could be beneficial in managing neurodegenerative diseases by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
The mechanisms underlying the biological activity of 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol involve several pathways:
- Reactive Oxygen Species (ROS) Modulation: Compounds related to this structure have been shown to increase ROS levels in cancer cells, leading to apoptosis .
- Inhibition of Oncogenic Pathways: The downregulation of H-Ras protein expression and inhibition of downstream signaling pathways such as PI3K/Akt and ERK were noted in studies involving similar compounds .
Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol, and how can reaction conditions be systematically varied to improve yield?
- Methodological Answer : Begin with a retrosynthetic analysis to identify precursors, such as indenol derivatives and benzylthiol. Use coupling reactions (e.g., nucleophilic substitution or thiol-ene chemistry) under controlled conditions. For optimization, systematically vary parameters like solvent polarity (e.g., ethanol vs. DMF), temperature (25°C–80°C), and catalysts (e.g., base-mediated conditions). Monitor yields via HPLC or GC-MS. For example, analogous syntheses using H₂O₂ in ethanol for oxidation steps (as in ) can inspire side-reaction suppression. Validate purity with TLC and column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol?
- Methodological Answer : Employ ¹H/¹³C-NMR to confirm the benzylthio group (δ ~3.5–4.0 ppm for SCH₂) and indenol hydroxyl proton (δ ~1.5–2.5 ppm). Use FT-IR to identify S–C (600–700 cm⁻¹) and O–H (3200–3600 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, combine HPLC (C18 column, acetonitrile/water gradient) with melting point analysis . Cross-reference with thermodynamic databases (e.g., NIST Chemistry WebBook in ) for consistency in physical properties .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model NMR chemical shifts and compare them with experimental data. If discrepancies arise, re-examine sample purity (via HPLC-MS) or consider solvent effects in simulations. For crystallographic validation, attempt single-crystal X-ray diffraction. If unresolved, use 2D NMR techniques (COSY, HSQC) to reassign peaks. Document all parameters (e.g., solvent, temperature) to isolate sources of error .
Q. What computational strategies can predict the reactivity and stability of 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol under varying pH and temperature conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations to model degradation pathways (e.g., hydrolysis of the thioether bond). Apply quantum mechanical (QM) methods to calculate activation energies for key reactions. Validate predictions with accelerated stability studies: expose the compound to pH 3–10 buffers at 40°C–60°C and monitor degradation via LC-MS. Compare results with thermodynamic data (e.g., enthalpy of sublimation from NIST in ) to refine models .
Q. How can environmental fate studies be designed to assess the ecological impact of 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol?
- Phase 1 : Measure octanol-water partition coefficients (logP) and soil sorption (Kd) to predict bioavailability.
- Phase 2 : Conduct microcosm experiments to track abiotic/biotic degradation in simulated ecosystems (e.g., soil, aquatic systems). Use LC-MS/MS to quantify parent compound and metabolites.
- Phase 3 : Perform toxicity assays on model organisms (e.g., Daphnia magna, algae) to derive EC₅₀ values. Cross-reference with computational QSAR models for risk prioritization .
Q. What experimental strategies mitigate oxidative degradation of 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol during long-term storage?
- Methodological Answer : Store samples under inert atmosphere (argon) at –20°C in amber vials to limit light/oxygen exposure. Add stabilizers (e.g., BHT at 0.01% w/w) and monitor degradation via periodic HPLC. For liquid formulations, use aprotic solvents (e.g., DMSO) to reduce hydrolysis. Validate stability with accelerated aging tests (40°C/75% RH for 6 months) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological interactions of 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol?
- Methodological Answer :
- Step 1 : Synthesize analogs (e.g., varying substituents on the benzylthio group) using methods from .
- Step 2 : Screen against target proteins (e.g., kinases) via surface plasmon resonance (SPR) or fluorescence polarization assays .
- Step 3 : Perform molecular docking (AutoDock Vina) to identify binding motifs. Validate with alanine-scanning mutagenesis of the target protein.
- Step 4 : Corrogate results with cytotoxicity data (e.g., MTT assays) to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
